1,1-Dimethylhydrazine-d8 dcl

Description

Theoretical Underpinnings of Isotopic Labeling in Mechanistic Studies

Isotopic labeling is a technique that involves the incorporation of isotopes, such as deuterium (B1214612) (²H), into specific positions within a molecule to trace the movement and transformation of atoms during a chemical reaction. synmr.in This methodology is particularly powerful for elucidating reaction mechanisms. thalesnano.com By selectively replacing hydrogen with deuterium, chemists can track the fate of specific atoms, identify bond-breaking and bond-forming steps, and distinguish between different potential reaction pathways. synmr.inboku.ac.at

A key principle underlying the utility of deuterium in mechanistic studies is the kinetic isotope effect (KIE). symeres.com The C-D bond is stronger than the C-H bond due to the greater mass of deuterium. Consequently, reactions that involve the cleavage of a carbon-deuterium bond in the rate-determining step will proceed more slowly than the corresponding reaction with a carbon-hydrogen bond. nih.gov The magnitude of this KIE can provide crucial information about the transition state of a reaction, helping to confirm or rule out proposed mechanisms. nih.gov For instance, a significant primary KIE is observed when the bond to the isotope is broken in the rate-limiting step, while smaller secondary KIEs can provide insights into changes in hybridization at or near the labeled position. boku.ac.atnih.gov

The Role of Deuterium in Enhancing Spectroscopic and Spectrometric Resolution

Deuterium plays a significant role in enhancing the resolution and providing valuable information in various spectroscopic and spectrometric techniques, most notably in Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). thalesnano.com

In ¹H NMR spectroscopy, the signals from hydrogen atoms in a solvent can often overwhelm the signals from the analyte. By using deuterated solvents, where most hydrogen atoms are replaced by deuterium, the solvent becomes effectively "invisible" in the ¹H NMR spectrum. quora.com This is because deuterium resonates at a very different frequency from protons. quora.com This allows for a much clearer and more accurate analysis of the hydrogen signals from the compound of interest. youtube.com Furthermore, deuterium can be used as a "lock" signal in NMR instruments to maintain a stable magnetic field during experiments, which is crucial for obtaining precise and reproducible measurements. youtube.comstudymind.co.uk Deuterium NMR (²H NMR) itself is a specialized technique used to study the structure and dynamics of molecules, particularly in the solid state. numberanalytics.comwikipedia.org It can be used to verify the effectiveness of deuteration and study the orientation and mobility of molecules. wikipedia.org

In mass spectrometry, deuterium-labeled compounds are frequently used as internal standards. thalesnano.com Since they are chemically identical to their non-labeled counterparts but have a higher mass, they can be easily distinguished by the mass spectrometer. By adding a known amount of the deuterated standard to a sample, researchers can accurately quantify the amount of the non-labeled analyte present, improving the precision and reliability of the measurement. thalesnano.com

Significance of 1,1-Dimethylhydrazine-d8 DCl as a Specialized Research Reagent

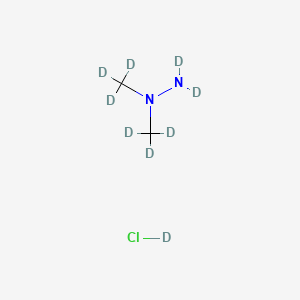

This compound is a deuterated form of 1,1-dimethylhydrazine (B165182) hydrochloride, where all eight hydrogen atoms on the dimethylhydrazine molecule have been replaced with deuterium atoms. lgcstandards.comclearsynth.com This specific isotopic labeling makes it a valuable research compound for a variety of specialized applications. cymitquimica.comcymitquimica.com

Its primary significance lies in its use as an internal standard for the quantification of 1,1-dimethylhydrazine (also known as unsymmetrical dimethylhydrazine or UDMH) and its transformation products in environmental and biological samples. researchgate.net UDMH is a widely used rocket propellant, and monitoring its presence and degradation is crucial due to its toxicity. ontosight.ainih.govscience.gov The use of this compound allows for highly accurate and sensitive analysis using techniques like gas chromatography-mass spectrometry (GC-MS). researchgate.net

Furthermore, this compound serves as a tool in mechanistic studies involving reactions of 1,1-dimethylhydrazine. By using the deuterated version, researchers can investigate the reaction pathways and kinetics of its oxidation and other transformations. scispace.comdtic.mil The distinct mass of the deuterated compound allows for the clear identification of reaction products and intermediates, providing insights into the underlying chemical processes. scispace.com

Interactive Data Table: Properties of this compound

| Property | Value | Reference |

| CAS Number | 1219802-85-3 | lgcstandards.comclearsynth.com |

| Chemical Formula | C₂D₉ClN₂ | clearsynth.com |

| Molecular Weight | 105.61 g/mol | clearsynth.com |

| Synonyms | N,N-Dimethylhydrazine-D8 Monodeuterochloride | lgcstandards.com |

| Isotopic Purity | Typically high, with deuterium at all 8 positions | |

| Physical Form | Solid | |

| Solubility | Soluble in water | ontosight.ai |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C2H9ClN2 |

|---|---|

Molecular Weight |

105.61 g/mol |

IUPAC Name |

(2H)chlorane;1,1-dideuterio-2,2-bis(trideuteriomethyl)hydrazine |

InChI |

InChI=1S/C2H8N2.ClH/c1-4(2)3;/h3H2,1-2H3;1H/i1D3,2D3;/hD3 |

InChI Key |

VFQADAFGYKTPSH-RAJXCQGESA-N |

Isomeric SMILES |

[2H]C([2H])([2H])N(C([2H])([2H])[2H])N([2H])[2H].[2H]Cl |

Canonical SMILES |

CN(C)N.Cl |

Origin of Product |

United States |

Synthetic Methodologies for Isotope Labeled 1,1 Dimethylhydrazine Dichloride 1,1 Dimethylhydrazine D8 Dcl

Strategies for Site-Specific Deuterium (B1214612) Incorporation

The synthesis of 1,1-Dimethylhydrazine-d8 DCl necessitates the specific incorporation of eight deuterium atoms. This can be achieved through two primary strategies: C-deuteration and N-deuteration.

C-deuteration targets the hydrogen atoms on the two methyl groups. A common approach involves the use of a deuterated methylating agent. For instance, methyl-d3 iodide (CD3I) can be reacted with a suitable hydrazine (B178648) precursor to introduce the deuterated methyl groups. rsc.org This method ensures that the deuterium atoms are stably bonded to the carbon skeleton of the molecule.

N-deuteration , on the other hand, involves the replacement of the hydrogen atoms on the nitrogen atoms with deuterium. This is typically accomplished through an exchange reaction with a deuterium source, such as deuterium oxide (D2O). rsc.org The lability of the N-H protons facilitates this exchange, particularly under conditions that promote proton transfer. For the synthesis of this compound, which requires deuteration at both the carbon and nitrogen positions, a combination of these strategies is necessary.

Precursor Selection and Chemical Reaction Pathways for Deuteration

The selection of appropriate precursors is paramount for the successful synthesis of this compound. A logical starting point is hydrazine or a protected derivative thereof.

A key reaction pathway involves the methylation of hydrazine with a deuterated methyl source. The reaction of anhydrous hydrazine with methyl-d3 iodide can yield C-deuterated 1,1-dimethylhydrazine (B165182). rsc.org This reaction typically produces a mixture of mono-, di-, and tri-substituted hydrazines, from which the desired 1,1-dimethyl-d6-hydrazine must be separated.

An alternative pathway for the synthesis of the unlabeled 1,1-dimethylhydrazine involves the reduction of N-nitrosodimethylamine. researchgate.net To adapt this for the synthesis of the d6-methyl analog, one would need to start with dimethylamine-d6 to produce N-nitrosodimethylamine-d6, which is then reduced.

Following the introduction of the six deuterium atoms onto the methyl groups, the final two deuterium atoms can be incorporated at the amine group (N-deuteration). This is achieved by treating the 1,1-dimethyl-d6-hydrazine with a deuterium source like deuterium oxide. The resulting 1,1-Dimethylhydrazine-d8 can then be treated with deuterated hydrochloric acid (DCl) to form the final product, this compound.

Optimization of Synthetic Yields and Isotopic Purity

Maximizing the yield and ensuring high isotopic purity are critical for the practical application of this compound. Several factors can be manipulated to achieve these goals.

Reaction Conditions: The stoichiometry of the reactants, reaction temperature, and reaction time are crucial parameters. For instance, in the methylation of hydrazine, using an excess of hydrazine can help to minimize the formation of polysubstituted products. rsc.org Temperature control is also vital to manage the exothermicity of the reaction and prevent side reactions.

Purification Techniques: After the synthesis, a mixture of products and unreacted starting materials is often obtained. Efficient purification methods are therefore essential. Fractional distillation can be employed to separate compounds based on their boiling points. For more challenging separations, chromatographic techniques such as vapor-phase chromatography are highly effective in isolating the desired deuterated compound with high purity. rsc.org

Minimizing Isotopic Scrambling: To maintain high isotopic purity, it is important to use highly enriched deuterated reagents and solvents. The choice of reaction conditions should also aim to prevent any undesired H/D exchange reactions. For example, using aprotic solvents where possible can minimize the loss of deuterium from the labeled positions. The principle of microscopic reversibility can be exploited to optimize deuteration by first studying the reverse de-deuteration process to find the most efficient conditions. thieme-connect.com

Analytical Verification of Deuteration Extent

Confirming the successful incorporation of deuterium and determining the isotopic purity are essential final steps in the synthesis. Several analytical techniques are employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the position and extent of deuteration.

¹H NMR: In the ¹H NMR spectrum of a deuterated compound, the signals corresponding to the positions where hydrogen has been replaced by deuterium will be absent or significantly reduced in intensity. studymind.co.uk This provides a direct method to verify the sites of deuteration.

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei, providing a spectrum where each unique deuterium environment gives a distinct signal. sigmaaldrich.com This is particularly useful for quantifying the deuterium content at different positions within the molecule.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compound and to assess the isotopic distribution.

High-Resolution Mass Spectrometry (HRMS): HRMS can accurately determine the mass of the deuterated molecule, confirming the incorporation of the correct number of deuterium atoms. nih.gov By analyzing the isotopic pattern, the percentage of molecules containing the desired number of deuterium atoms (isotopic enrichment) can be calculated. rsc.org

Advanced Spectroscopic and Spectrometric Characterization Techniques

Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the structure of organic molecules. The use of deuterated analogs such as 1,1-Dimethylhydrazine-d8 offers distinct advantages in NMR studies.

The strategic replacement of protons (¹H) with deuterons (²H or D) in 1,1-Dimethylhydrazine-d8 dramatically simplifies ¹H NMR spectra. studymind.co.uk Since deuterium (B1214612) has a different nuclear spin (I=1) compared to hydrogen (I=1/2) and resonates at a much different frequency, the signals corresponding to the deuterated positions disappear from the ¹H NMR spectrum. wikipedia.orgoup.com This reduction in signal complexity is crucial for interpreting the spectra of complex molecules where signal overlap is a common issue. oup.com

Furthermore, deuteration eliminates ¹H-¹H scalar couplings, which are a major source of signal splitting and spectral complexity. ox.ac.uk The suppression of these couplings leads to sharper signals (singlets) for the remaining protons, thereby improving spectral resolution and facilitating more straightforward interpretation. studymind.co.ukox.ac.uk In the context of 1,1-Dimethylhydrazine-d8, where all methyl protons are replaced, the ¹H NMR spectrum would be significantly simplified, allowing for a clearer observation of any other protons present or for its use as a "silent" component in a mixture.

| Feature | Effect of Deuteration in NMR | Benefit for Spectral Analysis |

| Signal Overlap | Removal of ¹H signals at deuterated positions. | Reduces spectral complexity. oup.com |

| Scalar Coupling | Elimination of ¹H-¹H J-couplings. | Leads to sharper signals and improved resolution. ox.ac.uk |

| Relaxation | Decreased rate of ¹³C and ¹H T₂ relaxation. | Increases sensitivity in multidimensional NMR. ox.ac.uk |

While ¹H NMR is simplified, ²H NMR (or Deuterium NMR) provides direct information about the deuterated sites. Although it generally offers lower resolution compared to proton NMR, ²H NMR is highly effective for confirming the success of deuteration reactions, as a deuterated compound will exhibit a strong peak in the ²H spectrum. wikipedia.org

More advanced solid-state ²H NMR techniques are particularly powerful for studying molecular dynamics. The quadrupolar splitting observed in the ²H NMR spectrum is dependent on the angle between the carbon-deuterium (C-D) bond and the external magnetic field. wikipedia.org By analyzing the changes in the spectral lineshape, researchers can gain insights into the orientation and mobility of the deuterated methyl groups in 1,1-Dimethylhydrazine-d8, providing detailed information about its molecular dynamics in different environments. wikipedia.org

Mass Spectrometry (MS) Applications

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The use of isotopically labeled compounds like 1,1-Dimethylhydrazine-d8 is invaluable in various MS applications.

In mass spectrometry, molecules are ionized and then break apart into characteristic fragment ions. The pattern of fragmentation is a molecular fingerprint that helps in structure elucidation. When analyzing 1,1-Dimethylhydrazine-d8, the mass of the molecular ion and its fragments will be shifted by +8 atomic mass units compared to its non-deuterated counterpart, 1,1-Dimethylhydrazine (B165182) (UDMH).

By comparing the mass spectra of the deuterated and non-deuterated compounds, researchers can deduce fragmentation pathways. For example, the loss of a methyl group from UDMH (molecular weight ~60.10 g/mol ) results in a fragment. In 1,1-Dimethylhydrazine-d8, the corresponding fragment would be a deuterated methyl group (CD₃), and the resulting mass shift in the spectrum confirms the specific atoms involved in that fragmentation step. This comparative analysis is a powerful tool for understanding the gas-phase ion chemistry of the molecule.

Table: Comparison of Key Ions in Mass Spectra

| Ion | 1,1-Dimethylhydrazine (C₂H₈N₂) nih.gov | 1,1-Dimethylhydrazine-d8 (C₂D₈N₂) |

|---|---|---|

| Molecular Ion [M]⁺ | m/z 60 | m/z 68 |

| [M - CH₃]⁺ / [M - CD₃]⁺ | m/z 45 | m/z 50 |

| [N(CH₃)₂]⁺ / [N(CD₃)₂]⁺ | m/z 44 | m/z 50 |

Isotope Dilution Mass Spectrometry (IDMS) is a gold-standard method for highly accurate quantitative analysis. In this technique, a known amount of an isotopically labeled version of the analyte is added to the sample as an internal standard. mdpi.com 1,1-Dimethylhydrazine-d8 serves as an ideal internal standard for the quantification of UDMH. mdpi.comresearchgate.net

Because the deuterated standard is chemically identical to the analyte, it behaves the same way during sample preparation, extraction, and chromatographic separation, thus correcting for any sample loss. mdpi.com However, it is distinguishable by the mass spectrometer due to its higher mass. By measuring the ratio of the signal intensity of the analyte (UDMH) to the isotopically labeled standard (1,1-Dimethylhydrazine-d8), a precise and accurate concentration of UDMH in the sample can be determined. researchgate.net This method is widely used for quantifying UDMH transformation products in environmental samples. mdpi.comresearchgate.net

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of ions. The oxidative transformation of UDMH is known to proceed through numerous complex and unstable intermediates. nih.gov

Using 1,1-Dimethylhydrazine-d8 in reaction studies can significantly aid in the identification of these transient species. Reaction intermediates derived from the deuterated starting material will exhibit a characteristic mass difference compared to those from the non-deuterated material. This mass shift acts as a clear label, allowing researchers to distinguish true reaction intermediates from background contaminants or products of side reactions. The isotopic signature of deuterium helps to confirm the presence of the dimethylhydrazine backbone in newly identified, transient chemical species formed during complex reactions like oxidation. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Transformation Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the identification and quantification of a wide array of transformation products of 1,1-Dimethylhydrazine (UDMH). This method is particularly well-suited for the analysis of volatile and semi-volatile organic compounds. In the context of UDMH degradation, GC-MS has been instrumental in characterizing numerous nitrogen-containing products formed in various environmental matrices. nih.govresearchgate.net

Research has demonstrated the application of GC-MS for the analysis of dozens of UDMH transformation products in soil and aqueous samples. nih.govresearchgate.net The successful analysis of these, often polar, analytes in water necessitates a matrix change, as the presence of water can degrade the performance of the chromatographic column. nih.gov To address this, sample preparation techniques such as Accelerated Water Sample Preparation (AWASP) have been developed. This method involves the complete removal of water using an anhydrous salt like sodium sulfate and subsequent extraction of the analytes into an organic solvent such as dichloromethane. nih.gov This approach has been shown to provide near-quantitative extraction for a broad range of UDMH transformation products. nih.gov

A diverse array of UDMH transformation products have been identified and quantified using GC-MS, encompassing both acyclic and heterocyclic compounds. nih.gov These include, but are not limited to, N-nitrosodimethylamine (NDMA), 1,1,4,4-tetramethyltetrazene (TMT), and various dimethylhydrazones. Tandem mass spectrometry (GC-MS/MS) enhances the selectivity and sensitivity of the analysis, allowing for detection limits in the range of nanograms per milliliter. mdpi.com The use of multiple reaction monitoring (MRM) in GC-MS/MS provides robust quantification even in complex sample matrices. nih.gov

Below is a table summarizing some of the UDMH transformation products amenable to GC-MS analysis and their typical mass spectrometric detection parameters.

| Compound Name | Precursor Ion (m/z) | Product Ion (m/z) |

| N-Nitrosodimethylamine (NDMA) | 74 | 42 |

| 1,1,4,4-Tetramethyl-2-tetrazene (TMT) | 116 | 71 |

| Formaldehyde (B43269) N,N-dimethylhydrazone | 72 | 44 |

| Acetaldehyde N,N-dimethylhydrazone | 86 | 71 |

| N,N-Dimethylformamide (DMF) | 73 | 44 |

| 1-Formyl-2,2-dimethylhydrazine (FADMH) | 88 | 44 |

| 1-Methyl-1H-1,2,4-triazole | 83 | 56 |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Polar Analytes

Liquid Chromatography-Mass Spectrometry (LC-MS) is an essential analytical tool for the determination of polar and thermally labile transformation products of 1,1-Dimethylhydrazine (UDMH) that are not readily amenable to GC-MS analysis. This technique is particularly valuable for analyzing the parent compound and its more water-soluble degradation products directly from aqueous samples, often with minimal sample preparation.

The challenge in analyzing UDMH and its polar transformation products lies in their retention on conventional reversed-phase liquid chromatography columns. To overcome this, various approaches have been employed. One effective method is the use of hydrophilic interaction liquid chromatography (HILIC), which is well-suited for the separation of highly polar compounds. Another successful strategy involves ion-exchange chromatography, which separates analytes based on their charge.

For sensitive and selective detection, tandem mass spectrometry (LC-MS/MS) is commonly coupled with liquid chromatography. This allows for the simultaneous determination of multiple analytes in complex matrices. The use of electrospray ionization (ESI) in positive ion mode is typical for the analysis of UDMH and its nitrogen-containing transformation products.

Research has demonstrated the successful application of LC-MS/MS for the simultaneous determination of UDMH and several of its polar transformation products, including methylhydrazine and N,N-dimethylformamide. Detection limits in the low nanogram per liter range can be achieved, highlighting the high sensitivity of this technique. Pre-column derivatization with aromatic aldehydes has also been explored to enhance the chromatographic retention and detection sensitivity of UDMH in aqueous samples. researchgate.net

The table below presents a selection of polar analytes related to UDMH that have been analyzed by LC-MS, along with relevant analytical parameters.

| Analyte | Chromatographic Mode | Ionization Mode |

| 1,1-Dimethylhydrazine (UDMH) | Ion-Exchange | ESI+ |

| Methylhydrazine | Ion-Exchange | ESI+ |

| N,N-Dimethylformamide | Ion-Exchange | ESI+ |

| 1-Formyl-2,2-dimethylhydrazine | Supercritical Fluid Chromatography | ESI+ |

| 1,1-Dimethylurea | Supercritical Fluid Chromatography | ESI+ |

| 1,3-Dimethylurea | Supercritical Fluid Chromatography | ESI+ |

Elucidating Reaction Mechanisms Through Kinetic Isotope Effects Kies

Fundamental Principles of Kinetic Isotope Effects

The kinetic isotope effect is fundamentally a quantum mechanical phenomenon rooted in the differences in zero-point vibrational energies of chemical bonds. fiveable.mechemeurope.com A chemical bond is not static but vibrates, and even at absolute zero, it possesses a minimum amount of vibrational energy known as the zero-point energy (ZPE). This energy is inversely proportional to the mass of the atoms forming the bond. fiveable.me Consequently, a bond to a heavier isotope, such as a carbon-deuterium (C-D) bond, has a lower ZPE than the corresponding carbon-hydrogen (C-H) bond. fiveable.melibretexts.org

For a reaction to occur, a certain amount of energy, the activation energy, must be supplied to break existing bonds. Since the C-D bond starts from a lower energy state, it requires more energy to reach the transition state where the bond is cleaved. chemeurope.com This results in a slower reaction rate for the deuterated compound compared to its non-deuterated counterpart. The magnitude of the KIE is typically expressed as the ratio of the rate constant of the light isotopologue (kL) to that of the heavy isotopologue (kH), i.e., KIE = kL/kH. wikipedia.org For hydrogen/deuterium (B1214612) substitution, this is expressed as kH/kD. libretexts.org A "normal" KIE has a value greater than 1, indicating a slower reaction for the heavier isotope, while an "inverse" KIE is less than 1. gmu.edu

The magnitude of the KIE is significantly influenced by the relative change in mass between the isotopes. The substitution of hydrogen with deuterium results in a 100% increase in mass, leading to substantial and readily measurable KIEs, typically in the range of 6 to 10 for C-H bond breaking. chemeurope.com In contrast, substituting carbon-12 with carbon-13 only increases the mass by about 8%, resulting in a much smaller KIE, often around 1.04. chemeurope.com

Primary Kinetic Isotope Effects and Rate-Determining Steps

A primary kinetic isotope effect is observed when the isotopically substituted bond is directly involved in the rate-determining step of the reaction, meaning the bond is being broken or formed in this slowest step. wikipedia.orglibretexts.orgdifferencebetween.com A significant primary KIE is strong evidence that the cleavage of that specific bond is central to the rate-limiting part of the reaction mechanism. fiveable.me

For instance, in the oxidation of hydrazines, if the breaking of a nitrogen-hydrogen (N-H) bond is the rate-determining step, substituting the hydrogen atoms on the nitrogen or adjacent carbons with deuterium, as in 1,1-Dimethylhydrazine-d8, would be expected to produce a significant primary KIE. iaea.org The observation of a kH/kD value substantially greater than 1 would strongly support a mechanism where N-H or C-H bond scission is the kinetically significant event. The magnitude of the primary KIE can also offer insights into the symmetry of the transition state. The largest effects are typically seen when the proton is symmetrically shared between the donor and acceptor atoms in the transition state. princeton.edu

Secondary Kinetic Isotope Effects and Transition State Characterization

Secondary kinetic isotope effects (SKIEs) occur when the isotopic substitution is at a position not directly involved in bond-making or bond-breaking in the rate-determining step. wikipedia.orglibretexts.org These effects are generally much smaller than primary KIEs but provide valuable information about changes in the local environment of the isotope between the reactant and the transition state. libretexts.orgprinceton.edu

SKIEs are often categorized by their position relative to the reaction center:

α-secondary KIEs: The isotope is attached to an atom undergoing a change in hybridization. For example, if a carbon atom changes from sp3 (tetrahedral) to sp2 (trigonal planar) hybridization during the reaction, a normal KIE (kH/kD > 1) is typically observed. Conversely, a change from sp2 to sp3 results in an inverse KIE (kH/kD < 1). wikipedia.orggmu.edu

β-secondary KIEs: The isotopic substitution is on an atom adjacent to the reacting center. These effects are often attributed to hyperconjugation, where the C-H or C-D bond interacts with an adjacent empty or partially filled orbital in the transition state. libretexts.org

In the context of 1,1-Dimethylhydrazine (B165182), deuteration of the methyl groups (as in 1,1-Dimethylhydrazine-d8) could lead to secondary KIEs if, for example, a reaction at the nitrogen atom causes a change in the steric environment or hyperconjugative stabilization involving the C-D bonds in the transition state.

Experimental Methodologies for KIE Determination

Several experimental techniques are employed to measure kinetic isotope effects. The choice of method often depends on the magnitude of the KIE and the nature of the reaction.

Direct Comparison of Rates: This involves running parallel reactions with the labeled and unlabeled substrates under identical conditions and independently measuring their rate constants. The KIE is then calculated as the ratio of these rates. While conceptually simple, this method can be challenging for small KIEs, as it is highly sensitive to experimental errors. wikipedia.orgnih.gov

Competition Experiments: In this approach, a mixture of the isotopically labeled and unlabeled reactants is allowed to react. The relative amounts of the products or the remaining reactants are then analyzed at a specific time point. This method is generally more precise for small KIEs as it avoids many systematic errors. nih.gov

Spectroscopic and Spectrometric Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to determine the isotopic composition of reactants and products, making it a powerful tool for measuring KIEs, especially in competition experiments. nih.govnih.gov

Mass Spectrometry (MS): Isotope Ratio Mass Spectrometry (IRMS) and other MS techniques can very accurately measure the ratio of different isotopologues in a sample, making them ideal for determining KIEs, particularly for heavy atoms. nih.gov Gas chromatography-mass spectrometry (GC-MS) is also commonly used. libretexts.org

Liquid Scintillation Counting: This method is used for radioisotopes like tritium (B154650) (3H) and carbon-14 (B1195169) (14C) to determine their concentrations, which can then be used to calculate KIEs. nih.gov

| Method | Principle | Typical Application |

| Direct Rate Comparison | Independent measurement of rate constants for labeled and unlabeled reactants. | Large primary KIEs. |

| Competition Experiments | A mixture of isotopologues reacts, and the product or reactant ratio is analyzed. | Small primary and secondary KIEs. |

| NMR Spectroscopy | Quantifies the relative amounts of isotopologues in a mixture. | Deuterium KIEs. |

| Mass Spectrometry | Measures the precise mass-to-charge ratio to determine isotopic abundance. | Heavy atom and deuterium KIEs. |

| Liquid Scintillation | Detects radioactive decay to quantify radioactively labeled compounds. | KIEs involving 3H or 14C. |

Computational Approaches to Predicting and Interpreting KIEs

Computational chemistry has become an indispensable tool for predicting and interpreting kinetic isotope effects. Theoretical calculations can provide detailed insights into the geometries and vibrational frequencies of reactants and transition states, which are the key determinants of the KIE.

Density Functional Theory (DFT) is a commonly used method for these calculations. By computing the vibrational frequencies for both the light and heavy isotopologues in their ground states and at the transition state, the zero-point energies can be determined, and the KIE can be predicted. researchgate.net These predictions can then be compared with experimental results to validate a proposed reaction mechanism. princeton.edu

Modern computational approaches, such as those using the "degree of rate control" concept, offer a more nuanced interpretation of KIEs in complex, multi-step reactions, moving beyond the simple assumption that the KIE is solely determined by the single rate-determining step. acs.orgfigshare.com

Case Studies of 1,1-Dimethylhydrazine Reaction Mechanisms Investigated with Deuterated Analogs

While specific, detailed kinetic isotope effect studies focusing exclusively on 1,1-Dimethylhydrazine-d8 are not extensively documented in readily available literature, the principles can be illustrated through studies on related hydrazine (B178648) compounds. For instance, research on the catalytic decomposition of hydrazine (N2H4) and its deuterated analog (N2D4) provides a relevant example.

In a study on the catalytic decomposition of hydrazine at a platinum electrode, a significant primary kinetic isotope effect (kH/kD) of 5.9 was observed. iaea.org This large value strongly suggested that the rate-determining step of the reaction involves the cleavage of an N-H bond. The researchers were able to estimate a maximum theoretical KIE based on this assumption, which was in good agreement with their experimental findings, reinforcing their proposed mechanism. iaea.org

The oxidation of 1,1-dimethylhydrazine (UDMH) is known to be a complex process. scispace.com Studies on its catalytic oxidation over Pt/SiO2 have shown that the reaction can proceed through multiple pathways, including direct oxidation and dehydrogenation, leading to the formation of various surface intermediates. scispace.com The use of a deuterated analog like 1,1-Dimethylhydrazine-d8 in such a system would be invaluable. For example, a large KIE upon deuterating the methyl groups would suggest that C-H bond activation is a key step, potentially leading to intermediates like formaldehyde (B43269), which has been observed as a metabolite of UDMH. nih.gov Conversely, a small or non-existent KIE from methyl group deuteration, but a significant KIE from deuterating the N-H bonds (if present in a related hydrazine), would point towards N-H bond cleavage as the critical step.

Mechanistic Investigations of Chemical Transformations and Degradation Pathways

Isotopic Tracing for Unraveling Reaction Pathways

Isotopic tracing is a powerful technique for elucidating reaction mechanisms by replacing one or more atoms in a molecule with their stable, heavier isotopes. In the context of UDMH, substituting hydrogen with deuterium (B1214612) to create 1,1-Dimethylhydrazine-d8 allows researchers to follow the path of the original molecule and its fragments through various transformations.

The use of deuterium-labeled compounds, such as 1,1-Dimethylhydrazine-d8, is a cornerstone of mechanistic chemistry for several key reasons:

Pathway Elucidation: By tracking the deuterium labels using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, scientists can distinguish between competing reaction pathways. The position of the deuterium atoms in the final products reveals the specific bonds that were broken and formed during the reaction.

Internal Standardization: In quantitative studies, deuterated analogues are ideal internal standards. nih.gov Since their chemical properties are nearly identical to the non-labeled compound (the analyte), they co-elute in chromatography and experience similar ionization efficiencies in mass spectrometry. However, they are easily distinguished by their higher mass, allowing for accurate quantification of the analyte even in complex matrices where matrix effects can suppress or enhance the signal. nih.gov

In the study of UDMH degradation, 1,1-Dimethylhydrazine-d8 can be used to trace the fate of the dimethylamino group, helping to clarify the origins of various nitrogen-containing byproducts.

Elucidation of Oxidative and Other Chemical Degradation Mechanisms

1,1-Dimethylhydrazine (B165182) is highly reactive and undergoes degradation through various oxidative and chemical pathways. nih.gov The specific products formed depend heavily on the oxidant, catalyst, and environmental conditions such as pH. nih.govdoi.org

Oxidation with atmospheric oxygen (autoxidation) or hydrogen peroxide (H₂O₂) can degrade UDMH, especially in the presence of copper catalysts. nih.gov These reactions are more efficient at neutral and alkaline pH, but this also favors the formation of the potent carcinogen N-nitrosodimethylamine (NDMA). nih.gov Studies have shown that even trace amounts of copper (< 1 ppm) can catalyze NDMA formation. nih.gov Other oxidants like potassium permanganate (B83412) (KMnO₄) and sodium hypochlorite (B82951) (NaOCl) are also used for UDMH cleanup, though hypochlorite is known to produce NDMA as well. doi.org

A two-step oxidation process has been observed during the catalytic oxidation of UDMH over a Pt/SiO₂ catalyst. researchgate.netrsc.org Initially, rapid oxidation occurs on the fresh platinum surface, but this process quickly ceases as the active sites become blocked. researchgate.netscispace.com A second, time-delayed oxidation step then occurs, which corresponds to the combustion of surface residues like C≡N nitrile groups. researchgate.netscispace.com

The degradation pathways are complex, involving numerous parallel and consecutive reactions that can lead to a vast number of transformation products. doi.orgscispace.com Research using advanced analytical techniques has identified over 300 distinct compounds from UDMH oxidation, primarily belonging to CHN and CHNO chemical classes. doi.org

Below is an interactive table summarizing the effects of different oxidants on UDMH transformation.

| Oxidant/System | Catalyst/Conditions | Key Findings and Major Products | Reference |

|---|---|---|---|

| Atmospheric Oxygen (Air) | Cu2+ | Degradation efficiency increases with pH. Forms NDMA at neutral/alkaline pH. | nih.gov |

| Hydrogen Peroxide (H₂O₂) | Cu2+ | Forms NDMA, formaldehyde (B43269) dimethylhydrazone, tetramethyltetrazene, and dimethylamine (B145610). | nih.gov |

| Hydrogen Peroxide (H₂O₂) | Na[Fe(EDTA)] | Generates the greatest number and variety of transformation products. | doi.org |

| Ozone (O₃) | Gas-phase reaction | UDMH is a high-potential precursor of NDMA. Hydroxyl radicals can increase NDMA formation. | dntb.gov.ua |

| Low-Temperature Plasma | Dielectric Barrier Discharge (DBD) | Degradation is initiated by hydrogen abstraction. Major products include NDMA and FDMH. | nih.gov |

| Molecular Oxygen (O₂) | Pt/SiO₂ | Unusual two-step oxidation process involving blockage of active sites by nitrile residues. | researchgate.netrsc.orgscispace.com |

Identification and Structural Characterization of Transient Intermediates

The transformation of UDMH proceeds through a series of highly reactive, short-lived transient intermediates. Identifying these species is crucial for understanding the reaction mechanism. The degradation is often initiated by the formation of free radicals. doi.org

In many oxidative processes, the reaction begins with hydrogen abstraction from either a methyl group (-CH₃) or the amine group (-NH₂). nih.gov Theoretical studies based on density functional theory (DFT) have investigated the decomposition of UDMH by the hydroxyl radical (•OH). researchgate.net This reaction can produce intermediates such as the (CH₃)₂NNH• radical, dimethylamino radical, and others, which are precursors to more stable transformation products. researchgate.net

The autoxidation of UDMH is believed to proceed through a free-radical chain mechanism, potentially involving a 1,1-dimethylhydrazyl-2-hydroperoxide intermediate. dtic.mil This species is presumed to rapidly decompose to yield major products like formaldehyde dimethylhydrazone (FDMH). dtic.mil

Key intermediates and their subsequent products include:

Oxidation of the -NH₂ group: This pathway is a primary route for the formation of N-nitrosodimethylamine (NDMA). nih.gov

Reaction with formaldehyde: UDMH can react with formaldehyde, a common intermediate, to produce FDMH. nih.gov

N–N bond breaking: This process can lead to the formation of dimethylamine and amino groups. scispace.com

The detection of these transient species is challenging due to their short lifetimes. Techniques such as in situ FTIR spectroscopy are used to monitor the formation and conversion of surface intermediates during catalytic reactions. researchgate.netscispace.com

Dynamics of Radical Processes in Transformation Reactions

Radical processes are central to the transformation of UDMH. The high reactivity of the compound makes it susceptible to attack by radicals, initiating chain reactions that lead to a wide array of products. doi.orgresearchgate.net The formation of free radicals, including methyl radicals, is a significant factor in the oxidation of alkylhydrazines. doi.org

The degradation initiated by hydroxyl radicals (•OH), a key species in many advanced oxidation processes, highlights the importance of radical dynamics. researchgate.net DFT calculations show that the reaction pathways and rates are highly dependent on pH, as UDMH can exist in neutral, protonated, or deprotonated forms. researchgate.netresearchgate.net The primary reaction site can shift from the primary amine nitrogen in the neutral form to the secondary amine nitrogen in the deprotonated form, altering the subsequent decomposition pathway significantly. researchgate.net

Evidence for radical mechanisms comes from several observations:

Product Diversity: The formation of over 300 different products from UDMH oxidation points to complex, non-specific reaction pathways characteristic of radical chemistry. doi.org

Inhibition Studies: The autoxidation of UDMH can be inhibited by radical scavengers like 1,3-butadiene, which intercept radical intermediates and break the chain reaction. dtic.mil

Photo-acceleration: The reaction is accelerated by ultraviolet light, which promotes the formation of radical species. dtic.mil

These radical processes are responsible for the formation of not only simple products but also more complex heterocyclic compounds like 1-methyl-1H-1,2,4-triazole, which are frequently detected in contaminated environmental samples. researchgate.net

Spectrometric Profiling of Transformation Products

Given the complexity of UDMH degradation, advanced spectrometric techniques are essential for comprehensively profiling the transformation products (TPs). High-resolution mass spectrometry (HRMS), particularly with an Orbitrap mass analyzer, allows for the determination of the elemental composition of hundreds of TPs simultaneously. doi.org This method has been instrumental in revealing the vast scope of UDMH transformation, identifying compounds across CHN and CHNO classes. doi.org

Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) is another powerful tool used for the sensitive and selective determination of specific UDMH TPs. researchgate.netnih.gov By operating in the multiple reaction monitoring (MRM) mode, this technique can achieve very low detection limits for target analytes like NDMA, N,N-dimethylformamide, and 1-methyl-1H-1,2,4-triazole in complex environmental samples such as soil and water. researchgate.netnih.gov

Van Krevelen Diagrams: While not explicitly found in the search results for UDMH, van Krevelen diagrams are a powerful data visualization tool used in HRMS to classify and interpret large datasets of chemical formulas. By plotting the hydrogen-to-carbon (H/C) ratio against the oxygen-to-carbon (O/C) ratio for each identified compound, one can visualize the net chemical transformations that have occurred. For UDMH degradation, such a diagram would map the progression from the parent compound (C₂H₈N₂) through various reaction pathways. For example:

Oxidation: An increase in the O/C ratio and a decrease in the H/C ratio.

Dehydrogenation: A decrease in the H/C ratio.

Methylation/Demethylation: Changes in both H/C and O/C ratios depending on the specific reaction.

This approach provides a global, visual overview of the chemical evolution of the system, helping to identify dominant degradation mechanisms.

The table below lists some of the major and frequently identified transformation products of 1,1-Dimethylhydrazine.

| Transformation Product | Chemical Formula | Common Abbreviation | Significance | Reference |

|---|---|---|---|---|

| N-Nitrosodimethylamine | C₂H₆N₂O | NDMA | Highly carcinogenic, frequently formed during oxidation. | nih.govnih.gov |

| Formaldehyde dimethylhydrazone | C₃H₈N₂ | FDMH | Major product of autoxidation and plasma degradation. | nih.govdtic.mil |

| 1,1,4,4-Tetramethyl-2-tetrazene | C₄H₁₂N₄ | TMT | Identified as a major transformation product. | nih.govresearchgate.net |

| N,N-Dimethylformamide | C₃H₇NO | DMF | Frequently detected in contaminated water and soil. | nih.govresearchgate.net |

| 1-Methyl-1H-1,2,4-triazole | C₃H₅N₃ | MTA | A stable heterocyclic product found in environmental samples. | nih.govresearchgate.net |

| Dimethylamine | C₂H₇N | DMA | Product of N-N bond cleavage. | nih.govdtic.mil |

| 1-Formyl-2,2-dimethylhydrazine | C₃H₈N₂O | FADMH | A significant product found in contaminated soils and water. | researchgate.netmdpi.com |

| N,N-Dimethylurea | C₃H₈N₂O | UDMU | Isomer of FADMH, also found in oxidation mixtures. | mdpi.com |

Development and Validation of Advanced Analytical Methods Utilizing 1,1 Dimethylhydrazine D8 Dcl

Role of Isotope-Labeled Standards in Quantitative Chemical Analysis

Isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry. These standards are molecules in which one or more atoms have been substituted with their heavier, stable isotopes. In the case of 1,1-Dimethylhydrazine-d8 DCl, eight hydrogen atoms in the 1,1-Dimethylhydrazine (B165182) molecule are replaced with deuterium (B1214612).

The fundamental principle behind the utility of isotope-labeled standards lies in their chemical and physical similarity to the analyte of interest. Since this compound has nearly identical properties to native 1,1-Dimethylhydrazine, it behaves similarly during sample preparation, extraction, and chromatographic separation. However, it can be distinguished by its higher mass in a mass spectrometer.

The key advantages of using an isotope-labeled internal standard like this compound include:

Correction for Matrix Effects: Complex environmental and biological samples can contain interfering substances that either suppress or enhance the ionization of the target analyte in the mass spectrometer, leading to inaccurate quantification. As the isotope-labeled standard is similarly affected by these matrix components, the ratio of the analyte to the internal standard remains constant, allowing for accurate measurement.

Compensation for Sample Loss: During multi-step sample preparation and extraction procedures, some of the analyte may be lost. By adding a known amount of the isotope-labeled standard at the beginning of the process, any losses will affect both the analyte and the standard proportionally, thus ensuring the accuracy of the final concentration calculation.

Improved Precision and Accuracy: By accounting for variations in sample handling and instrument response, isotope-labeled standards significantly enhance the precision and accuracy of the analytical method. Studies utilizing deuterated internal standards for the analysis of UDMH transformation products in soil have demonstrated high accuracy, in the range of 80%–100%, and excellent precision with a relative standard deviation (RSD) of less than 18%. researchgate.net

Method Development for Enhanced Sensitivity and Reproducibility

The development of analytical methods for the trace analysis of 1,1-Dimethylhydrazine requires a focus on achieving low detection limits and high reproducibility. The use of this compound is instrumental in this process. Method development typically involves the optimization of several key parameters, including sample preparation, chromatographic separation, and mass spectrometric detection.

Table 1: Representative Method Validation Parameters for the Analysis of UDMH Transformation Products Using an Isotope-Labeled Internal Standard

| Analyte | Linear Range (µg/L) | Correlation Coefficient (r²) | LOD (µg/L) | LOQ (µg/L) |

|---|---|---|---|---|

| N-Nitrosodimethylamine (NDMA) | 0.5 - 5000 | 0.999 | 0.1 | 0.3 |

| 1-Methyl-1H-1,2,4-triazole | 1.0 - 10000 | 0.998 | 0.3 | 1.0 |

| N,N-Dimethylformamide (DMF) | 2.0 - 20000 | 0.999 | 0.5 | 1.7 |

This data demonstrates that methods employing isotope-labeled internal standards can achieve excellent linearity over a wide concentration range, with low limits of detection, making them suitable for trace analysis. mdpi.com

Chromatographic and Spectrometric Methodologies for Trace Analysis

The analysis of 1,1-Dimethylhydrazine and its transformation products often involves the use of sophisticated chromatographic and spectrometric techniques to ensure high selectivity and sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the separation and detection of volatile and semi-volatile compounds. For the analysis of UDMH, derivatization is often employed to improve its chromatographic behavior and detection sensitivity. researchgate.net When coupled with an isotope-labeled internal standard like this compound, GC-MS provides a robust platform for quantitative analysis. The mass spectrometer can be operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to enhance selectivity and reduce background noise, thereby lowering detection limits.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is particularly well-suited for the analysis of polar and non-volatile compounds, which can be challenging for GC-MS. This technique eliminates the need for derivatization in many cases. researchgate.net The use of an isotope-labeled internal standard is crucial in LC-MS/MS to compensate for matrix effects, which can be more pronounced in this technique. The high selectivity of tandem mass spectrometry (MS/MS) allows for the confident identification and quantification of UDMH even in complex matrices.

Table 2: Comparison of Chromatographic and Spectrometric Techniques for UDMH Analysis

| Technique | Advantages | Considerations |

|---|---|---|

| GC-MS | High separation efficiency for volatile compounds, well-established libraries for identification. | Often requires derivatization for polar analytes like UDMH. |

| LC-MS/MS | Suitable for polar and non-volatile compounds, often no derivatization needed, high selectivity. | Can be more susceptible to matrix effects, requiring an isotope-labeled internal standard. |

Internal Standard Calibration Strategies

The use of an internal standard like this compound is integral to the calibration strategy for quantitative analysis. A known and constant amount of the internal standard is added to all calibration standards, quality control samples, and unknown samples. The calibration curve is then constructed by plotting the ratio of the analyte signal to the internal standard signal against the concentration of the analyte in the calibration standards.

This ratiometric approach ensures that any variations introduced during sample preparation or analysis that affect the analyte will also affect the internal standard to the same extent, thus canceling out the error. For instance, in a study analyzing UDMH transformation products, a calibration curve was generated by plotting the ratio of the analyte peak area to the internal standard (pyridine-d5) peak area against the analyte concentration. mdpi.com This resulted in a linear relationship with a high correlation coefficient, demonstrating the effectiveness of the internal standard calibration strategy. mdpi.com

The implementation of an isotope dilution mass spectrometry (IDMS) approach, where an isotopically labeled standard is used, is recognized as a primary ratio method, capable of providing the highest level of accuracy and metrological traceability in chemical measurements.

Computational Chemistry and Theoretical Modeling of Deuterated 1,1 Dimethylhydrazine Systems

Quantum Mechanical Studies of Molecular Structure and Energetics

Quantum mechanical calculations are fundamental to understanding how isotopic substitution affects the intrinsic properties of a molecule. For 1,1-Dimethylhydrazine-d8, methods such as Density Functional Theory (DFT) and ab initio calculations are employed to predict its geometry, vibrational frequencies, and energetic profile.

Table 1: Illustrative Calculated Energetic Properties of 1,1-Dimethylhydrazine (B165182) and its Deuterated Analog

| Property | 1,1-Dimethylhydrazine (H8) | 1,1-Dimethylhydrazine-d8 (D8) |

| Zero-Point Vibrational Energy (ZPVE) | Higher | Lower |

| Total Electronic Energy | Similar | Similar |

| Enthalpy of Formation | Standard Value | Slightly Lower |

Simulating Isotope Effects on Reaction Rates and Equilibria

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms, and computational methods are invaluable for its prediction and interpretation. The KIE is the ratio of the rate constant for a reaction with the lighter isotope to the rate constant for the reaction with the heavier isotope (kH/kD).

In reactions involving the breaking of a C-H or N-H bond, a "primary" kinetic isotope effect is typically observed, where kH/kD > 1. This is because the ZPVE difference between the reactant and the transition state is greater for the C-H/N-H bond than for the C-D/N-D bond. Computational models, such as those based on transition state theory, can quantify this effect by calculating the vibrational frequencies of the reactants and the transition state.

For reactions where the isotopically substituted bond is not broken, a smaller "secondary" isotope effect may be observed. The simulation of these effects requires high-level quantum mechanical calculations to accurately capture the subtle changes in the potential energy surface upon deuteration.

Equilibrium isotope effects (EIEs) can also be simulated by calculating the thermodynamic properties of the reactants and products. The lower ZPVE of the deuterated species generally leads to a shift in the equilibrium position of a reaction.

Modeling Transition States and Potential Energy Surfaces

The potential energy surface (PES) is a cornerstone of theoretical chemistry, providing a landscape that governs the course of a chemical reaction. youtube.com Computational methods are used to map out the PES for reactions involving 1,1-dimethylhydrazine and its deuterated analog. A key feature of the PES is the transition state, which represents the energy maximum along the reaction coordinate. youtube.com

The geometry and vibrational frequencies of the transition state are crucial for calculating reaction rates. Isotopic substitution with deuterium (B1214612) can alter the transition state structure and its associated energy barrier. By modeling the PES for both the deuterated and non-deuterated systems, chemists can gain a detailed understanding of how isotopes influence reaction pathways and kinetics. For complex reactions, such as the combustion of 1,1-dimethylhydrazine, theoretical studies can analyze the various reaction channels on the PES. nih.gov

Prediction of Spectroscopic Parameters for Deuterated Analogs

Computational chemistry provides a powerful means to predict the spectroscopic properties of molecules, which can be invaluable for their identification and characterization, especially when experimental data is scarce. For 1,1-Dimethylhydrazine-d8, theoretical methods can be used to calculate a range of spectroscopic parameters.

Infrared (IR) Spectroscopy: The most dramatic effect of deuteration is observed in the vibrational spectrum. The stretching and bending frequencies of C-D and N-D bonds are significantly lower than their C-H and N-H counterparts. Quantum mechanical calculations can predict these vibrational frequencies with a high degree of accuracy, aiding in the interpretation of experimental IR spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While the chemical shifts in ¹³C NMR are only slightly affected by deuteration, the effect on ¹H NMR is profound due to the absence of signals from the deuterated positions. Furthermore, the coupling constants between neighboring nuclei will be altered. Computational methods can predict these changes in chemical shifts and coupling constants.

Table 2: Illustrative Predicted Vibrational Frequencies for Key Stretching Modes

| Vibrational Mode | 1,1-Dimethylhydrazine (H8) (cm⁻¹) | 1,1-Dimethylhydrazine-d8 (D8) (cm⁻¹) |

| C-H Stretch | ~2900-3000 | N/A |

| C-D Stretch | N/A | ~2100-2200 |

| N-H Stretch | ~3200-3400 | N/A |

| N-D Stretch | N/A | ~2300-2500 |

Note: The frequencies in this table are approximate and are intended to illustrate the expected shifts upon deuteration based on general principles.

Future Directions and Emerging Research Applications of Isotope Labeled Hydrazines

Advances in Deuterium (B1214612) Labeling Technologies for Complex Molecules

The synthesis of deuterated compounds has evolved significantly, moving beyond traditional methods to more advanced and selective technologies capable of labeling complex molecules at late stages of a synthetic sequence. rsc.orgacs.org These advancements are crucial for expanding the accessibility and application of compounds like 1,1-Dimethylhydrazine-d8 DCl.

One of the most impactful developments is the refinement of Hydrogen Isotope Exchange (HIE) reactions. acs.orgresearchgate.net HIE allows for the direct replacement of hydrogen atoms with deuterium, often without the need for pre-functionalization of the substrate molecule. x-chemrx.com This is particularly advantageous for structurally complex molecules where multi-step synthesis from deuterated precursors would be inefficient. x-chemrx.com Catalysts, particularly those based on iridium, have shown high reactivity and selectivity in HIE processes. researchgate.net

Photocatalytic methods have also emerged as a powerful tool for deuterium incorporation under mild conditions. rsc.orgresearchgate.net Visible-light-induced deuteration can be applied to a wide range of substrates, including drug molecules and natural products, often with high functional group tolerance. rsc.org This technique represents a more sustainable approach compared to methods requiring harsh reagents or conditions. rsc.org

Other key methodologies include metal-catalyzed hydrogenations using deuterium gas (D₂) and the use of deuterated reagents and solvents. simsonpharma.com The choice of method depends on the target molecule and the desired labeling pattern. simsonpharma.com These evolving techniques are making a broader range of deuterated compounds available for research and development. researchgate.net

Table 1: Comparison of Modern Deuterium Labeling Technologies

| Labeling Technology | Description | Common Deuterium Source | Key Advantages |

| Hydrogen Isotope Exchange (HIE) | Direct replacement of C-H bonds with C-D bonds, often catalyzed by transition metals. acs.orgresearchgate.net | Deuterium oxide (D₂O), Deuterium gas (D₂) x-chemrx.com | Applicable to late-stage functionalization of complex molecules; high atom economy. acs.orgx-chemrx.com |

| Photocatalysis | Use of light to promote deuterium incorporation. rsc.orgresearchgate.net | Deuterated solvents (e.g., CD₃CN) researchgate.net | Mild reaction conditions; high functional group tolerance; sustainable. rsc.org |

| Metal-Catalyzed Hydrogenation | Addition of deuterium across double or triple bonds using a metal catalyst. simsonpharma.com | Deuterium gas (D₂) | Well-established method for creating saturated deuterated systems. simsonpharma.com |

| Synthesis from Deuterated Precursors | Building the target molecule from smaller, already deuterated starting materials. simsonpharma.com | Various deuterated building blocks | Precise control over the location of deuterium labels. simsonpharma.com |

Integration of Isotopic Tracers in Multi-Modal Analytical Platforms

Isotopic tracers like this compound are central to multi-modal analytical strategies, where data from different techniques are combined to provide a comprehensive understanding of a system. nih.gov The distinct mass of deuterium allows labeled compounds to be easily distinguished from their unlabeled counterparts, a property leveraged across various platforms. scispace.com

In mass spectrometry (MS) , deuterated compounds are widely used as internal standards for accurate quantification. x-chemrx.comresearchgate.net Because they are chemically identical to the analyte, they co-elute in chromatographic separations and experience similar ionization effects, correcting for sample loss and matrix interference. scielo.org.mx This is critical in metabolomics and pharmacokinetic studies. musechem.com

Nuclear Magnetic Resonance (NMR) spectroscopy benefits from deuterium labeling to simplify complex spectra and probe molecular structure and dynamics. simsonpharma.com Replacing hydrogen with deuterium removes signals from the ¹H NMR spectrum, aiding in signal assignment.

Neutron scattering is a powerful technique for studying the structure and dynamics of materials, particularly polymers and biological systems. scielo.org.mxresolvemass.ca Hydrogen and deuterium scatter neutrons very differently, allowing for "contrast matching." By selectively deuterating components within a complex mixture, researchers can effectively make other components "invisible" to the neutrons, highlighting the structure and interaction of the labeled parts. youtube.com The integration of these techniques provides a multi-faceted view of molecular systems that would be unattainable with a single method. nih.gov

Exploration of this compound in Advanced Chemical Synthesis and Catalysis Mechanistic Studies

While 1,1-Dimethylhydrazine (B165182) is known as a rocket propellant and chemical intermediate, its deuterated form, this compound, is poised for significant application in mechanistic studies. nbinno.comnih.govca.gov The primary tool it offers is the Kinetic Isotope Effect (KIE) , where the rate of a reaction changes when an atom is replaced by one of its isotopes. chem-station.com

In catalysis research, understanding the mechanism of a reaction is key to developing more efficient catalysts. For instance, studies on the catalytic oxidation of 1,1-dimethylhydrazine (UDMH) over platinum catalysts have identified a complex, multi-step process involving the blockage of active sites and the combustion of surface residues. rsc.orgresearchgate.netnih.gov By using this compound, researchers could determine if the cleavage of a C-D bond (versus a C-H bond) is the rate-determining step of the reaction. A significant KIE would provide strong evidence for this mechanistic step.

Similarly, in organic synthesis, deuterated reagents are used to trace reaction pathways. simsonpharma.com Hydrazones, formed from hydrazines, are important intermediates in various transformations. nih.gov Isotopic labeling studies using deuterated reagents have been used to confirm reaction mechanisms, such as the Markovnikov-type hydroamination of alkynes. nih.gov this compound could serve as a valuable mechanistic probe in the development of new synthetic methods involving hydrazine (B178648) derivatives.

Novel Applications in Analytical Chemistry and Materials Science

The unique properties of deuterated compounds are driving innovation in both analytical chemistry and materials science. researchgate.netresearchgate.net Beyond their use as internal standards, isotope-labeled hydrazines are finding new roles in chemical analysis and the development of advanced materials.

In analytical chemistry , there is growing interest in using isotope-labeled derivatizing agents to improve the detection of certain classes of molecules. researchgate.net For example, stable-isotope labeled hydrazide reagents can be used to tag and quantify N-linked glycans in biological samples. nih.govnih.gov These reagents react with the target molecules, imparting a hydrophobic character that enhances ionization efficiency and detection in mass spectrometry. nih.gov This approach allows for the differential labeling of two samples with "light" (e.g., ¹²C) and "heavy" (e.g., ¹³C or deuterated) tags for precise relative quantification. nih.govnih.gov

In materials science , deuteration is a key strategy for designing materials with enhanced properties or for probing material structure. resolvemass.caresearchgate.net The substitution of hydrogen with deuterium can increase the stability of organic materials used in electronic devices. chem-station.com Furthermore, deuterated polymers are invaluable for neutron scattering studies to understand polymer blending, diffusion, and conformation in materials science. resolvemass.ca The use of deuterated compounds is also being explored for creating advanced materials like isotope-driven hydrogel smart windows for self-adaptive thermoregulation. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.